molecular formula C7H9N3O3 B3319883 2-Ethoxy-3-nitropyridin-4-amine CAS No. 1187732-67-7

2-Ethoxy-3-nitropyridin-4-amine

Cat. No.: B3319883
CAS No.: 1187732-67-7
M. Wt: 183.16 g/mol
InChI Key: WCUMMNCANOQSFH-UHFFFAOYSA-N
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Description

2-Ethoxy-3-nitropyridin-4-amine (C₇H₉N₃O₃, MW: 183.16 g/mol) is a pyridine derivative featuring an ethoxy group (-OCH₂CH₃) at position 2, a nitro group (-NO₂) at position 3, and an amine (-NH₂) at position 4.

Properties

IUPAC Name

2-ethoxy-3-nitropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-2-13-7-6(10(11)12)5(8)3-4-9-7/h3-4H,2H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUMMNCANOQSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704511
Record name 2-Ethoxy-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187732-67-7
Record name 2-Ethoxy-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-nitropyridin-4-amine typically involves the nitration of 2-ethoxypyridine followed by amination. One common method involves the reaction of 2-ethoxypyridine with nitric acid to introduce the nitro group at the third position. The resulting 2-ethoxy-3-nitropyridine is then subjected to amination using ammonia or an amine source to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-nitropyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2-Ethoxy-3-nitropyridin-4-amine serves as a precursor in the synthesis of more complex organic molecules. Its nitro group can be reduced to an amino group, leading to derivatives such as 2-ethoxy-3-aminopyridin-4-amine, which are valuable in further chemical transformations .

Substitution Reactions

The compound can undergo various substitution reactions. For instance, the ethoxy group can be substituted with different nucleophiles, yielding a range of derivatives that can be utilized in different chemical contexts . This versatility makes it a key intermediate in organic synthesis.

Biological Research

Enzyme Inhibition Studies

In biological contexts, this compound has been employed as a probe for studying enzyme inhibition. Its structural properties allow researchers to investigate interactions with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

Pharmaceutical Development

Recent studies have highlighted the potential of nitropyridine derivatives, including this compound, in developing new pharmaceutical agents. For instance, derivatives have been designed to target ROS1 and ALK mutations associated with non-small cell lung cancer (NSCLC), demonstrating promising inhibitory activity against resistant mutations .

Industrial Applications

Agrochemicals and Dyes

In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its ability to participate in various chemical reactions makes it suitable for synthesizing compounds used in agriculture and colorants for textiles .

Case Study 1: Synthesis of Novel Derivatives

A study investigated the synthesis of novel 2-amino pyridine derivatives from this compound, focusing on their biological activity against cancer cell lines. The derivatives were synthesized through targeted modifications of the nitro group and subsequent biological assays showed enhanced activity compared to the parent compound .

CompoundYield (%)IC50 (µM)Target
Derivative A8215ROS1
Derivative B7510ALK

Case Study 2: Enzyme Inhibition

Another research focused on using this compound to study its effect on a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively inhibited the enzyme at micromolar concentrations, suggesting potential for drug development targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethoxy and amine groups can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Key structural analogs differ in substituent type, position, and chain length, leading to variations in physicochemical properties:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Data Sources
2-Ethoxy-3-nitropyridin-4-amine 2-OCH₂CH₃, 3-NO₂, 4-NH₂ C₇H₉N₃O₃ 183.16 Target compound
2-Methoxy-3-nitropyridin-4-amine 2-OCH₃, 3-NO₂, 4-NH₂ C₆H₇N₃O₃ 169.14 Higher polarity due to shorter alkoxy chain
4-(4-Methoxyphenyl)-3-nitropyridin-2-amine 2-NH₂, 3-NO₂, 4-(Ph-OCH₃) C₁₂H₁₁N₃O₃ 245.24 High synthesis yield (84–89%)
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine 2-NH₂, 3-NO₂, 4-(benzylpiperidinyl) C₁₇H₂₀N₄O₂ 312.37 Complex structure; higher molecular weight
4-Methyl-3-nitropyridin-2-amine 2-NH₂, 3-NO₂, 4-CH₃ C₆H₇N₃O₂ 153.14 Crystallographic data available

Electronic and Steric Effects

  • Ethoxy vs.
  • Nitro Group Positioning: The nitro group at position 3 (meta to the amine at position 4) creates electron-withdrawing effects, stabilizing the ring but reducing nucleophilic susceptibility at adjacent positions.
  • Bulkier Substituents : Compounds like N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine exhibit steric hindrance due to the benzylpiperidinyl group, which may reduce reactivity in substitution reactions compared to smaller substituents like ethoxy .

Crystallographic and Computational Insights

  • Crystal Packing : 4-Methyl-3-nitropyridin-2-amine exhibits hydrogen bonding between the amine and nitro groups, stabilizing its crystal lattice. The ethoxy group in the target compound may introduce additional van der Waals interactions, affecting solubility and melting points .

Biological Activity

2-Ethoxy-3-nitropyridin-4-amine is a compound that exhibits significant biological activity due to its unique structural features. This article explores its chemical properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2O3C_7H_8N_2O_3, with a molecular weight of approximately 170.18 g/mol. The compound features an ethoxy group at the second position and a nitro group at the third position of the pyridine ring, which significantly influences its reactivity and biological interactions .

Property Value
Molecular FormulaC7H8N2O3C_7H_8N_2O_3
Molecular Weight170.18 g/mol
Functional GroupsEthoxy, Nitro
Chemical ClassNitropyridine

The biological activity of this compound primarily arises from the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various biological molecules, influencing their activity. The ethoxy and amine groups facilitate hydrogen bonding and electrostatic interactions with target proteins, potentially leading to enzyme inhibition or modulation of biological pathways .

Key Mechanisms:

  • Enzyme Inhibition : The nitro group can deactivate certain enzymes by interacting with nucleophilic sites within their active sites.
  • Electrophilic Interactions : The compound may participate in electrophilic aromatic substitution reactions, enhancing its reactivity towards biological targets .
  • Reduction Pathways : The nitro group can be reduced enzymatically to form various amine derivatives, which may exhibit different biological activities .

Biological Activities

Research indicates that compounds similar to this compound possess diverse biological activities, including:

  • Antineoplastic Activity : Nitro compounds are known for their potential in cancer treatment due to their ability to induce apoptosis in cancer cells .
  • Antibiotic Properties : Studies have shown that nitro-containing compounds can exhibit antibacterial effects against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anti-inflammatory Effects : Nitro derivatives may modulate inflammatory pathways, potentially serving as therapeutic agents in inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Activity : A study explored the anticancer properties of nitro derivatives, including this compound. The results indicated that these compounds could inhibit tumor growth by inducing cell cycle arrest and apoptosis in various cancer cell lines .
  • Antimicrobial Efficacy : Another research project assessed the antimicrobial activity of nitropyridines, revealing that this compound showed significant inhibitory effects against multiple bacterial strains, suggesting its potential as a lead compound for antibiotic development .
  • Mechanistic Insights : Investigations into the mechanism of action highlighted that the reduction of the nitro group plays a crucial role in determining the pharmacological profile of this compound, influencing its interactions with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.